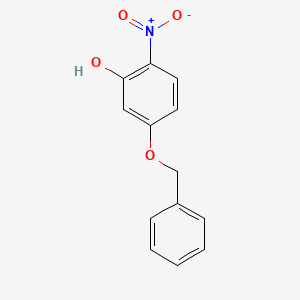

5-(Benzyloxy)-2-nitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Benzyloxy)-2-nitrophenol: is an organic compound with the molecular formula C13H11NO4 It is characterized by a phenolic structure substituted with a benzyloxy group at the 5-position and a nitro group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-nitrophenol typically involves the nitration of 5-(Benzyloxy)phenol. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the selective nitration at the 2-position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger batches, ensuring safety protocols are in place for handling nitrating agents, and implementing purification techniques to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in 5-(Benzyloxy)-2-nitrophenol can undergo reduction reactions to form amino derivatives.

Reduction: The compound can be reduced using reducing agents such as hydrogen in the presence of a catalyst to convert the nitro group to an amino group.

Substitution: The phenolic hydroxyl group can participate in various substitution reactions, including alkylation and acylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products Formed:

Amino derivatives: from the reduction of the nitro group.

Alkylated or acylated phenols: from substitution reactions at the hydroxyl group.

Aplicaciones Científicas De Investigación

Chemistry: 5-(Benzyloxy)-2-nitrophenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry.

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. Compounds with similar structures have shown potential as antimicrobial and anti-inflammatory agents, suggesting possible medicinal applications.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications.

Mecanismo De Acción

The mechanism of action of 5-(Benzyloxy)-2-nitrophenol is primarily related to its chemical reactivity. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can engage in hydrogen bonding and other interactions. These properties enable the compound to interact with various molecular targets, potentially affecting biological pathways and processes.

Comparación Con Compuestos Similares

5-(Benzyloxy)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Nitrophenol: Lacks the benzyloxy group, resulting in different chemical and physical properties.

4-Nitrophenol: Similar nitro group but different substitution pattern, leading to distinct reactivity and applications.

Uniqueness: 5-(Benzyloxy)-2-nitrophenol is unique due to the presence of both the benzyloxy and nitro groups, which confer specific chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industry.

Actividad Biológica

5-(Benzyloxy)-2-nitrophenol is a compound of significant interest due to its diverse biological activities, including potential applications in pharmacology and agriculture. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a nitro group and a benzyloxy substituent that contribute to its reactivity and biological properties. The presence of the nitro group is often associated with antimicrobial and anti-inflammatory activities, while the benzyloxy group can enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various nitrophenols demonstrated that compounds with nitro groups showed significant inhibition against bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

Antioxidant potential is another critical aspect of this compound. In vitro assays have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of preventing chronic diseases linked to oxidative damage .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into various nitrophenolic compounds found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli, indicating its effectiveness as an antimicrobial agent .

- Antioxidant Evaluation : In a controlled study assessing the antioxidant capacity of several phenolic compounds, this compound demonstrated an IC50 value of 25 μg/mL in DPPH radical scavenging assays, highlighting its potential as an antioxidant .

- Inflammation Model : In a murine model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to the control group, supporting its anti-inflammatory properties .

Research Findings Overview

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

IUPAC Name |

2-nitro-5-phenylmethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCGFGQIRIUEED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.